[3-(Thiophene-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate
Overview
Description
[3-(Thiophene-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalytic methods, such as palladium-catalyzed coupling reactions, to streamline the synthesis and reduce the number of steps .
Chemical Reactions Analysis
Types of Reactions
[3-(Thiophene-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed for substitution reactions involving halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-epoxide or thiophene-oxide .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of [3-(Thiophene-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzoate group can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiophene-based analogs: These include compounds like suprofen and articaine, which also feature thiophene rings and have similar pharmacological properties.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid derivatives, which share the piperidine ring structure.
Uniqueness
What sets [3-(Thiophene-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate apart is its combination of a thiophene ring, a piperidine ring, and a benzoate group, which together confer unique chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science .
Properties
IUPAC Name |
[3-(thiophene-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5S2/c24-19-10-9-16(14-21(19)33(29,30)26-11-2-1-3-12-26)23(28)31-18-7-4-6-17(15-18)25-22(27)20-8-5-13-32-20/h4-10,13-15H,1-3,11-12H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCOESDLVBDNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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